molecular formula C15H20O3 B113465 rac cis-Loxoprofen Alcohol CAS No. 371753-20-7

rac cis-Loxoprofen Alcohol

Cat. No.: B113465
CAS No.: 371753-20-7
M. Wt: 248.32 g/mol
InChI Key: SHAHPWSYJFYMRX-WDEVSDKISA-N
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Description

rac cis-Loxoprofen Alcohol is a monocarboxylic acid derived from propionic acid. It is characterized by the substitution of one hydrogen at position 2 with a 4-[(2-hydroxycyclopentyl)methyl]phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac cis-Loxoprofen Alcohol involves several steps. One common method includes the reaction of 4-[(2-hydroxycyclopentyl)methyl]benzaldehyde with propionic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process may include steps like distillation and crystallization to purify the final product. Additionally, the use of high-pressure reactors can enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

rac cis-Loxoprofen Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rac cis-Loxoprofen Alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of rac cis-Loxoprofen Alcohol involves the inhibition of cyclooxygenase (COX) enzymes, specifically prostaglandin-endoperoxide synthase (EC 1.14.99.1). By inhibiting these enzymes, the compound prevents the formation of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to reduced inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac cis-Loxoprofen Alcohol is unique due to its specific stereochemistry and its role as the active metabolite of loxoprofen. This specific configuration contributes to its effectiveness and selectivity in inhibiting COX enzymes, making it a valuable compound in medical research and pharmaceutical applications .

Properties

IUPAC Name

2-[4-[[(1R,2R)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAHPWSYJFYMRX-WDEVSDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)C[C@H]2CCC[C@H]2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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